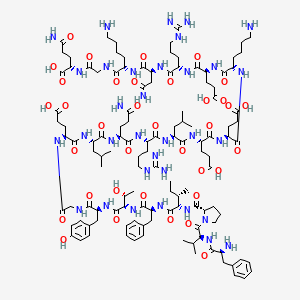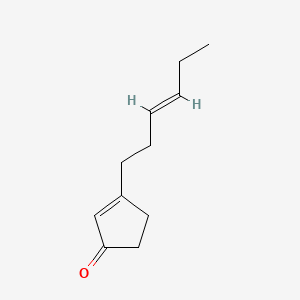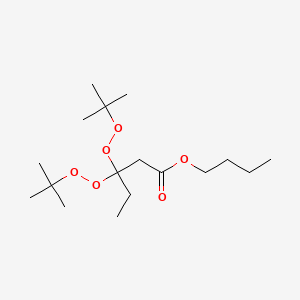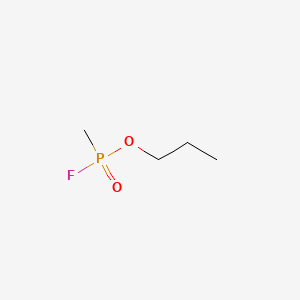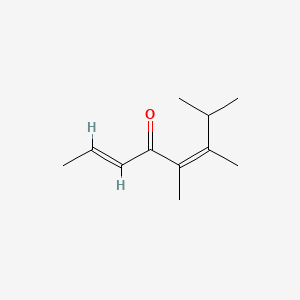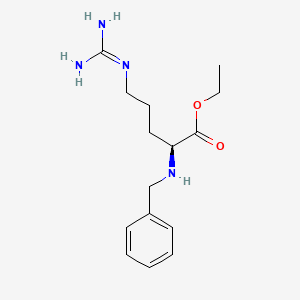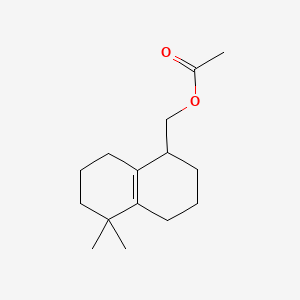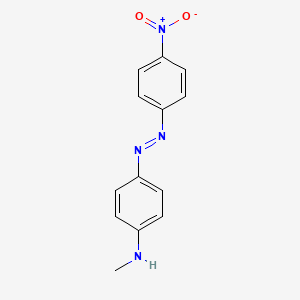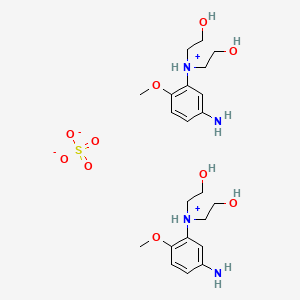![molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0](/img/structure/B12675171.png)
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a chemical compound derived from the phenanthrene family It is known for its complex structure, which includes a nitrophenanthrene carboxylic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.
Applications De Recherche Scientifique
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aristolochic Acid I: 8-methoxy-6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Aristolochic Acid II: 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Uniqueness
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion
Propriétés
Numéro CAS |
94213-68-0 |
|---|---|
Formule moléculaire |
C16H8NNaO6 |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1 |
Clé InChI |
IFCATRHBIOPSEC-UHFFFAOYSA-M |
SMILES canonique |
C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
